7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Ciprofloxacin Impurity
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards..
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate. It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug.
An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Brand Name: Vulcanchem
CAS No.: 86393-33-1
VCID: VC21336548
InChI: InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O
Molecular Formula: C13H9ClFNO3
Molecular Weight: 281.66 g/mol

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

CAS No.: 86393-33-1

Cat. No.: VC21336548

Molecular Formula: C13H9ClFNO3

Molecular Weight: 281.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid - 86393-33-1

CAS No. 86393-33-1
Molecular Formula C13H9ClFNO3
Molecular Weight 281.66 g/mol
IUPAC Name 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)
Standard InChI Key ISPVACVJFUIDPD-UHFFFAOYSA-N
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O
Appearance Light Yellow Solid
Melting Point 240-242 °C

Chemical Structure and Physical Properties

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid possesses a complex molecular structure featuring a quinoline ring system with specific substituents that contribute to its biological activity. The molecular formula is C₁₃H₉ClFNO₃, indicating the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms in its structure . The compound contains key functional groups including a carboxylic acid group at the 3-position, a fluorine atom at the 6-position, and a chlorine atom at the 7-position of the quinoline ring .

The comprehensive physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number86393-33-1
Molecular FormulaC₁₃H₉ClFNO₃
Molecular Weight281.667 g/mol
Density1.7±0.1 g/cm³
Boiling Point467.3±45.0 °C at 760 mmHg
Melting Point242-245 °C
Flash Point236.4±28.7 °C
Exact Mass281.025513
PSA59.30000
LogP2.16
Physical StateSolid
EC Number405-050-0

The compound's relatively high melting and boiling points indicate strong intermolecular forces, likely attributed to hydrogen bonding from the carboxylic acid group and other polar moieties within the molecule . The LogP value of 2.16 suggests moderate lipophilicity, which affects its ability to penetrate bacterial cell membranes, an important factor in its antimicrobial activity .

Biological Activity and Mechanism of Action

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibits significant bacteriostatic properties, functioning as a broad-spectrum antibiotic effective against various bacterial pathogens. The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it valuable for addressing a wide range of bacterial infections . This broad-spectrum activity is characteristic of fluoroquinolone antibiotics, a class to which this compound belongs .

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in bacterial DNA replication and cell division. These enzymes are responsible for controlling the topological state of DNA during replication. By inhibiting these enzymes, the compound effectively prevents bacterial DNA synthesis, leading to cell death or inhibition of cell growth. This mechanism is particularly effective because it targets processes that are essential for bacterial survival but are structurally different from those in mammalian cells, allowing for selective toxicity against bacteria.

The structural features of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, particularly the fluorine atom at the 6-position and the carboxylic acid group at the 3-position, are critical for its interaction with bacterial DNA gyrase and topoisomerase IV. These structural elements facilitate binding to the target enzymes, enhancing the compound's antibacterial efficacy. Additionally, the compound's moderate lipophilicity, as indicated by its LogP value, contributes to its ability to penetrate bacterial cell membranes, which is crucial for reaching its intracellular targets .

Applications in Research and Pharmaceutical Development

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has significant applications in pharmaceutical research and development, particularly in the field of antibacterial drug discovery and synthesis. Its primary application stems from its role as an intermediate in the synthesis of ciprofloxacin, a widely prescribed fluoroquinolone antibiotic used to treat various bacterial infections. This intermediate status makes the compound particularly valuable in pharmaceutical manufacturing processes.

In research settings, the compound is utilized for analysis and scientific education, contributing to the understanding of structure-activity relationships within the fluoroquinolone class of antibiotics . This knowledge is essential for developing new antimicrobial agents with improved efficacy, reduced side effects, or activity against resistant bacterial strains.

The compound's well-defined mechanism of action, involving inhibition of bacterial DNA gyrase and topoisomerase IV, provides researchers with a model system for studying bacterial resistance mechanisms and developing strategies to overcome antimicrobial resistance. As antibiotic resistance continues to emerge as a global health concern, compounds such as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid serve as valuable tools in the ongoing effort to discover and develop new antibacterial agents.

Additionally, the compound's chemical structure serves as a scaffold for developing novel derivatives with potentially enhanced pharmacological properties. Modifications to the basic structure can lead to compounds with improved spectrum of activity, pharmacokinetics, or reduced toxicity, expanding the arsenal of available antibiotics.

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